molecular formula C12H12BrClN2 B11832529 7-Bromo-2-(tert-butyl)-4-chloroquinazoline CAS No. 887592-23-6

7-Bromo-2-(tert-butyl)-4-chloroquinazoline

Cat. No.: B11832529
CAS No.: 887592-23-6
M. Wt: 299.59 g/mol
InChI Key: LWKGNWUBFRQQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-(tert-butyl)-4-chloroquinazoline is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(tert-butyl)-4-chloroquinazoline can be achieved through several synthetic routes. One common method involves the reaction of 2-(tert-butyl)-4-chloroaniline with bromine in the presence of a suitable catalyst. The reaction conditions typically include:

    Solvent: Anhydrous dichloromethane or chloroform

    Catalyst: Iron(III) bromide or aluminum bromide

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(tert-butyl)-4-chloroquinazoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced quinazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium aluminum hydride can be used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Products: Various substituted quinazolines with different functional groups.

    Oxidation Products: Quinazoline N-oxides or other oxidized derivatives.

    Reduction Products: Reduced quinazoline derivatives with altered electronic properties.

Scientific Research Applications

7-Bromo-2-(tert-butyl)-4-chloroquinazoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: It is used as a molecular probe to study the interactions of quinazoline derivatives with biological targets such as receptors and enzymes.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(tert-butyl)-4-chloroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells. The presence of bromine, tert-butyl, and chlorine substituents enhances the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-(tert-butyl)-4-methylquinazoline: Similar structure with a methyl group instead of chlorine.

    7-Bromo-2-(tert-butyl)-4-fluoroquinazoline: Similar structure with a fluorine atom instead of chlorine.

    7-Bromo-2-(tert-butyl)-4-iodoquinazoline: Similar structure with an iodine atom instead of chlorine.

Uniqueness

7-Bromo-2-(tert-butyl)-4-chloroquinazoline is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. The combination of bromine, tert-butyl, and chlorine substituents provides a distinct set of chemical and biological properties that can be leveraged for specific applications in medicinal chemistry and material science.

Properties

CAS No.

887592-23-6

Molecular Formula

C12H12BrClN2

Molecular Weight

299.59 g/mol

IUPAC Name

7-bromo-2-tert-butyl-4-chloroquinazoline

InChI

InChI=1S/C12H12BrClN2/c1-12(2,3)11-15-9-6-7(13)4-5-8(9)10(14)16-11/h4-6H,1-3H3

InChI Key

LWKGNWUBFRQQRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CC(=C2)Br)C(=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.